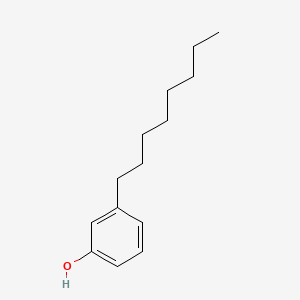

3-Octylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-octylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-2-3-4-5-6-7-9-13-10-8-11-14(15)12-13/h8,10-12,15H,2-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEVPNCHYTKOQMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC(=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Octylphenol can be synthesized through the alkylation of phenol with octanol. The reaction typically involves the use of a catalyst such as sulfuric acid. The phenol and octanol are mixed in a specific molar ratio and heated to a certain temperature. Sulfuric acid is then added slowly to catalyze the reaction. After the reaction is complete, the mixture is neutralized with sodium hydroxide, and the product is isolated through distillation .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in a stirring kettle equipped with a thermometer, dropping funnel, and reflux condenser. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Octylphenol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur in the presence of halogens or nitrating agents.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of octylquinone.

Reduction: Reduction typically results in the formation of octylcyclohexanol.

Substitution: Substitution reactions can produce halogenated or nitrated derivatives of this compound

Scientific Research Applications

3-Octylphenol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various chemical compounds, including surfactants and resins.

Biology: Studies have shown that this compound can interact with biological systems, making it useful in research on endocrine disruptors.

Medicine: Research has explored its potential effects on hormone regulation and its role as an endocrine disruptor.

Industry: It is used in the production of plasticizers, lubricants, and other industrial chemicals

Mechanism of Action

3-Octylphenol exerts its effects primarily through its interaction with the endocrine system. It mimics the action of natural hormones by binding to estrogen receptors, leading to altered gene expression and hormonal imbalances. This interaction can disrupt the normal functioning of the hypothalamus-pituitary-thyroid axis, affecting the levels of thyroid hormones such as triiodothyronine and thyroxine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-tert-Octylphenol

4-tert-Octylphenol (CAS: 140-66-9; molecular formula: C₁₄H₂₂O) is the para-substituted isomer of octylphenol. Key differences and similarities include:

- Structure: The tert-octyl group (1,1,3,3-tetramethylbutyl) is attached to the phenolic ring at the para (4th) position, enhancing steric hindrance and altering reactivity compared to 3-Octylphenol .

- Purity and Impurities: Commercial 4-tert-octylphenol has 99.2% purity, with minor impurities like 2-tert-octylphenol (0.2%) and 4-tert-butylphenol (0.1%) .

- Environmental Fate: Both isomers exhibit similar abiotic degradation pathways, but 4-tert-octylphenol is more extensively studied. Environmental risk assessments for this compound often extrapolate data from 4-tert-octylphenol, assuming analogous behavior in hydrolysis and photolysis .

Table 1: Physicochemical Properties

| Property | This compound | 4-tert-Octylphenol |

|---|---|---|

| Molecular Weight (g/mol) | ~206.33 (estimated) | 206.33 |

| Water Solubility (mg/L) | Not reported | 12.7 (at 20°C) |

| Log Kow | ~4.5 (predicted) | 4.12 |

| Primary Use | Limited industrial use | Surfactant intermediates |

Nonylphenol

Nonylphenol (CAS: 25154-52-3; molecular formula: C₁₅H₂₄O) has a longer branched nonyl chain. Key comparisons include:

- Environmental Persistence: Nonylphenol is more hydrophobic (Log Kow: 4.48–5.76) and persists longer in sediments than octylphenols. Both compounds bioaccumulate, but nonylphenol’s higher molecular weight correlates with slower degradation .

- Toxicity: Nonylphenol exhibits stronger estrogenic activity (EC₅₀: 0.1–1 µM) compared to octylphenols (EC₅₀: 1–10 µM). However, this compound’s endocrine effects remain understudied .

o-Phenylphenol

o-Phenylphenol (CAS: 90-43-7; molecular formula: C₁₂H₁₀O) differs structurally, with a phenyl group attached to the phenolic ring. Key distinctions:

- Applications: Used as a fungicide and disinfectant, unlike alkylphenols like this compound, which are surfactants .

- Toxicity Profile: o-Phenylphenol is associated with acute renal toxicity and carcinogenicity in rodents, whereas alkylphenols primarily disrupt endocrine systems .

Table 2: Toxicity Comparison

| Compound | Acute Toxicity (LD₅₀, rat oral) | Endocrine Activity | Environmental Half-Life |

|---|---|---|---|

| This compound | Not reported | Moderate (predicted) | ~30 days (estimated) |

| 4-tert-Octylphenol | 1,200 mg/kg | Moderate | 21–30 days |

| Nonylphenol | 1,500 mg/kg | High | 60–100 days |

| o-Phenylphenol | 2,700 mg/kg | None reported | 7–14 days |

Research Findings and Regulatory Context

- Environmental Risk: this compound lacks specific ecotoxicological data, but its structural similarity to 4-tert-octylphenol justifies precautionary regulations. The EU restricts alkylphenols in consumer products under REACH due to endocrine disruption risks .

- Data Gaps: Most studies on octylphenols focus on the para isomer, leaving this compound’s biodegradation pathways and chronic toxicity uncharacterized .

Q & A

Basic Research Questions

Q. What experimental parameters should be optimized for detecting 3-Octylphenol in environmental samples using chromatography?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) or gas chromatography (GC) with mass spectrometry (MS) detection. Calibrate instruments using analytical standards (e.g., 4-Octylphenol reference standards) and validate recovery rates in matrices like water, sediment, or biological tissues. Adjust column temperature gradients (e.g., 150°C initial, 4 mmHg for GC) to resolve co-eluting compounds . Include internal standards (e.g., deuterated analogs) to correct for matrix effects.

Q. How can synthesis protocols for this compound derivatives be standardized to ensure reproducibility?

- Methodological Answer : Follow regioselective alkylation methods using phenol and branched octyl halides under controlled pH (e.g., acidic catalysis). Monitor reaction progress via thin-layer chromatography (TLC) and purify products using column chromatography with silica gel. Verify purity (>97% by GC) and structural integrity via NMR and FT-IR spectroscopy. Document solvent ratios, catalyst concentrations, and reaction times to minimize batch-to-batch variability .

Q. What are the critical factors in designing environmental fate studies for this compound?

- Methodological Answer : Simulate abiotic degradation (hydrolysis, photolysis) under varying pH (4–9), UV light intensities, and temperatures. Measure half-lives using LC-MS and compare degradation pathways to nonylphenol analogs due to structural similarities . Include controls for microbial activity in biodegradation assays, and use OECD 301/302 guidelines for standardized testing .

Advanced Research Questions

Q. How can researchers address data gaps in this compound toxicity when extrapolating from nonylphenol studies?

- Methodological Answer : Apply read-across methodologies by aligning octyl- and nonylphenol hydrophobicity (log Kow) and estrogenic potency (EC50 values). Use quantitative structure-activity relationship (QSAR) models to predict endpoints like binding affinity to estrogen receptors. Validate predictions with in vitro assays (e.g., MCF-7 cell proliferation) and adjust uncertainty factors (e.g., 3x safety margins) for risk assessments .

Q. What strategies reconcile contradictory data on this compound’s endocrine-disrupting effects across in vitro and in vivo models?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., species-specific metabolism, exposure duration). Use probabilistic dose-response modeling to account for interspecies differences. Cross-validate findings with transcriptomic profiling (e.g., RNA-seq of liver tissues) to pinpoint mechanistic disparities .

Q. How should long-term ecological impacts of this compound be assessed in field studies?

- Methodological Answer : Deploy passive samplers (e.g., POCIS) in aquatic systems to monitor bioaccumulation over seasons. Pair with biomarker analyses (e.g., vitellogenin in fish) to link exposure to physiological effects. Use mesocosm experiments to simulate food-web interactions and assess trophic transfer rates .

Q. What methodologies improve the detection of this compound degradation intermediates in complex matrices?

- Methodological Answer : Employ suspect screening via high-resolution mass spectrometry (HRMS) with databases (e.g., NORMAN Suspect List). Apply isotopic labeling (e.g., ¹³C-3-Octylphenol) to trace transformation products. Use molecular networking to cluster unknown peaks and predict structures .

Methodological Guidance

Q. How can researchers optimize literature reviews for this compound given limited primary studies?

- Answer : Use keyword combinations (e.g., "alkylphenol environmental fate," "octylphenol chromatography") in SciFinder or Web of Science. Expand searches to include structurally related compounds (e.g., nonylphenol) and cross-reference regulatory documents (e.g., EPA reports). Prioritize studies with robust QA/QC protocols (e.g., ISO 17025 compliance) .

Q. What statistical approaches are recommended for analyzing low-dose effects of this compound in chronic toxicity studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.